Teduglutide - 197922-42-2

Teduglutide

Catalog Number: EVT-242213
CAS Number: 197922-42-2
Molecular Formula: C164H252N44O55S
Molecular Weight: 3752.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teduglutide is a synthetic analogue of the naturally occurring human glucagon-like peptide 2 (GLP-2). [] It is classified as a peptide drug and is specifically designed to be resistant to degradation by the enzyme dipeptidyl peptidase IV (DPP-IV). [] This resistance allows teduglutide to exert prolonged intestinotrophic effects compared to native GLP-2. [] In scientific research, teduglutide serves as a valuable tool for investigating the role of GLP-2 in intestinal growth, adaptation, and repair in various contexts, including short bowel syndrome, inflammatory bowel disease, and chemotherapy-induced mucositis. []

Synthesis Analysis

One method of synthesizing teduglutide involves a solid-phase peptide synthesis approach. [] This method utilizes two key fragments: a teduglutide sequence site No. 4-33 peptide resin fragment and a teduglutide sequence No. 1-3 peptide resin fragment. [] These fragments are synthesized separately and then coupled together using a suitable resin vector, resulting in a teduglutide resin. [] The final step involves cleaving the teduglutide from the resin and purifying it to obtain the pure product. [] This approach aims to minimize side reactions and racemization, thus enhancing the purity and yield of the synthesized teduglutide. []

Molecular Structure Analysis

Teduglutide is a 33-amino acid peptide. [] Circular dichroism spectropolarimetry analysis reveals that teduglutide primarily adopts an α-helical conformation, constituting over 50% of its structure. [] This helical structure is consistent with the expected conformation of a peptide exhibiting biological activity. [] Further structural characterization can be achieved through mass spectrometry, which allows for the identification of specific fragments resulting from cyanogen bromide cleavage or theoretical mass fragmentation patterns. [] These analyses provide insights into the sequence and structure of teduglutide, contributing to the understanding of its interactions and functionality. []

Chemical Reactions Analysis

While specific chemical reactions involving teduglutide are not extensively detailed in the provided literature, its susceptibility to cyanogen bromide cleavage is highlighted in one study. [] This reaction specifically targets methionine residues within the peptide sequence, leading to the fragmentation of teduglutide into smaller peptides. [] The resulting fragments can then be analyzed using mass spectrometry to aid in structural characterization and confirmation of the peptide's sequence. []

Mechanism of Action

Teduglutide exerts its intestinotrophic effects by binding to the glucagon-like peptide 2 receptor (GLP-2R). [] This binding triggers a signaling cascade that promotes the growth and proliferation of intestinal epithelial cells, leading to increased villus height and crypt depth. [] This expansion of the intestinal mucosa enhances the absorptive surface area of the small bowel, ultimately improving nutrient and fluid absorption. [, ] Additionally, teduglutide is believed to reduce gastric emptying and intestinal secretions, further contributing to improved intestinal function and absorption. [, , ]

Applications
  • Intestinal Adaptation and Repair: Teduglutide is extensively studied in the context of short bowel syndrome (SBS), a condition characterized by malabsorption due to significant intestinal loss. [] Teduglutide's ability to stimulate intestinal growth and enhance nutrient absorption makes it a promising candidate for improving intestinal adaptation in SBS patients. [] Research focuses on understanding the underlying mechanisms of intestinal adaptation, identifying optimal teduglutide dosing regimens, and evaluating its long-term efficacy and safety in promoting enteral autonomy. [, , ]
  • Inflammatory Bowel Disease: Teduglutide's potential role in treating inflammatory bowel disease (IBD), such as Crohn's disease, is under investigation. [, , ] Research explores its ability to promote mucosal healing, reduce inflammation, and improve clinical outcomes in IBD patients. [, ]
  • Chemotherapy-Induced Mucositis: Teduglutide's protective effects on the intestinal epithelium have sparked interest in its potential as an anti-mucositis agent in cancer patients undergoing chemotherapy. [] Preclinical studies investigate its ability to mitigate intestinal damage caused by radiation or chemotherapy, aiming to alleviate the debilitating side effects of mucositis. []
  • Intestinal Anastomotic Healing: Recent research investigates teduglutide's potential to enhance intestinal anastomotic healing, a critical aspect of post-surgical recovery. [] Studies in animal models suggest that teduglutide may promote the expression of growth factors involved in wound healing, potentially contributing to faster and stronger anastomotic repair. []
Future Directions
  • Personalized Medicine: Identifying biomarkers and clinical factors that can predict individual patient responses to teduglutide will be crucial for optimizing its therapeutic use. [, , ]
  • Drug Delivery and Formulation: Developing novel teduglutide formulations with extended half-lives and less frequent dosing regimens could enhance patient convenience and adherence. []
  • Combination Therapies: Investigating the synergistic effects of teduglutide in combination with other therapeutic modalities, such as growth factors or anti-inflammatory agents, may lead to more effective treatment strategies. []
  • Expanding Clinical Applications: Exploring the therapeutic potential of teduglutide in other gastrointestinal conditions, such as celiac disease or radiation enteritis, could broaden its clinical utility. []

Glucagon-Like Peptide-2 (GLP-2)

  • Relevance: GLP-2 is the parent compound of teduglutide. Teduglutide is a synthetic analog of human GLP-2 designed to overcome the limitations of native GLP-2, such as rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). Teduglutide, by resisting DPP-IV degradation, exhibits a prolonged half-life and enhanced potency compared to native GLP-2, making it suitable for therapeutic applications in conditions like short bowel syndrome (SBS) [, ].

Properties

CAS Number

197922-42-2

Product Name

Teduglutide

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

Molecular Formula

C164H252N44O55S

Molecular Weight

3752.1 g/mol

InChI

InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1

InChI Key

CILIXQOJUNDIDU-ASQIGDHWSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N

Synonyms

1: PN: US20130072430 SEQID: 4 Claimed Protein; ALX 0600; Gattex; Glucagon-like Peptide II [2-Glycine] (Human); Revestive;

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.